

Discovery and history of diaminoheptanoic acids

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-3,7-Diaminoheptanoic acid dihydrochloride

Cat. No.: B613053

[Get Quote](#)

An In-Depth Technical Guide to the Discovery and History of Diaminoheptanoic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diaminoheptanoic acids and their derivatives represent a class of non-proteinogenic amino acids with significant biological and synthetic interest. While the discovery and history of specific isomers like 2,7- and 3,7-diaminoheptanoic acid are primarily rooted in synthetic chemistry, the field has been profoundly shaped by the discovery of a closely related molecule: 2,6-diaminopimelic acid (DAP), a diaminoheptanedioic acid. This guide provides a comprehensive overview of the history, biological significance, synthesis, and analysis of these compounds, with a primary focus on the foundational role of DAP in microbiology and biochemistry, which paved the way for interest in related structures.

Discovery and History

The history of this molecular class is anchored by the discovery of α,ϵ -diaminopimelic acid (DAP), a key component of bacterial cell walls.

The Landmark Isolation of Diaminopimelic Acid (DAP)

In 1951, E. Work published the seminal paper detailing the isolation of a novel amino acid from the bacterium *Corynebacterium diphtheriae*, the causative agent of diphtheria.^{[1][2]} This

compound was identified as α,ϵ -diaminopimelic acid. This discovery was pivotal, as DAP was subsequently found to be an essential building block of the peptidoglycan layer in the cell walls of most Gram-negative and some Gram-positive bacteria.^[3] Its presence became a key chemotaxonomic marker to differentiate bacterial species.

Emergence of Other Diaminoheptanoic Acids

Unlike the well-documented discovery of DAP as a natural product, isomers such as 2,7-diaminoheptanoic acid and 3,7-diaminoheptanoic acid do not have a similar landmark discovery history.^{[1][2][4][5]} They are not known to be common natural products and have emerged in the scientific literature primarily as targets of chemical synthesis. Their study is often related to their roles as structural analogs, building blocks for peptide mimics, or as derivatives in medicinal chemistry. For instance, (S)-2,7-Diaminoheptanoic acid is also known as Homolysine.^[4]

Key Diaminoheptanoic Acid Variants and Their Significance

The positioning of the two amino groups along the seven-carbon chain defines the properties and biological relevance of each isomer. The most significant distinction is between the dicarboxylic diaminopimelic acid (DAP) and the monocarboxylic diaminoheptanoic acids.

Table 1:
Properties of
Key
Diaminoheptan
oic Acid
Variants

Compound Name	Structure	Isomer Type	Molecular Formula	Molecular Weight (g/mol)
meso-2,6-Diaminopimelic acid (meso-DAP)	HOOC-CH(NH ₂)-(CH ₂) ₃ -CH(NH ₂)-COOH	Diaminoheptane dioic Acid	C ₇ H ₁₄ N ₂ O ₄	190.20
(S)-2,7-Diaminoheptanoic acid	H ₂ N-(CH ₂) ₅ -CH(NH ₂)-COOH	α,ω-Diaminoheptanoic Acid	C ₇ H ₁₆ N ₂ O ₂	160.21
(3S)-3,7-Diaminoheptanoic acid	H ₂ N-(CH ₂) ₄ -CH(NH ₂)-CH ₂ -COOH	β,ω-Diaminoheptanoic Acid	C ₇ H ₁₆ N ₂ O ₂	160.21

Biological Role of meso-Diaminopimelic Acid (meso-DAP)

- Peptidoglycan Cross-linking: The primary role of meso-DAP is structural. In many bacteria, it serves as the direct cross-linking amino acid in the peptidoglycan cell wall, forming a peptide bridge between adjacent glycan strands. This cross-linking provides the cell wall with its rigidity and resistance to osmotic pressure.[3][6]
- Lysine Biosynthesis: In bacteria and plants, meso-DAP is the immediate precursor to L-lysine. The enzyme diaminopimelate decarboxylase catalyzes the removal of the carboxyl group at the ϵ -carbon of meso-DAP to yield L-lysine.[6] This metabolic link makes the DAP pathway a critical route for synthesizing an essential proteinogenic amino acid.

Biosynthesis Pathway of Diaminopimelic Acid

The DAP pathway is the primary route for lysine synthesis in bacteria and plants. It begins with aspartate and involves a series of enzymatic conversions. There are several variations of the pathway; the most common "succinylase pathway" is depicted below.

[Click to download full resolution via product page](#)

Caption: The Diaminopimelate (DAP) pathway for L-lysine biosynthesis.

Experimental Protocols

Synthesis Protocol: Stereoselective Synthesis of meso-DAP

The following protocol is adapted from a modern stereoselective synthesis approach, demonstrating the complexity involved in controlling the stereochemistry of these molecules.^[3]

Objective: To synthesize meso-2,6-diaminopimelic acid dihydrochloride.

Key Steps:

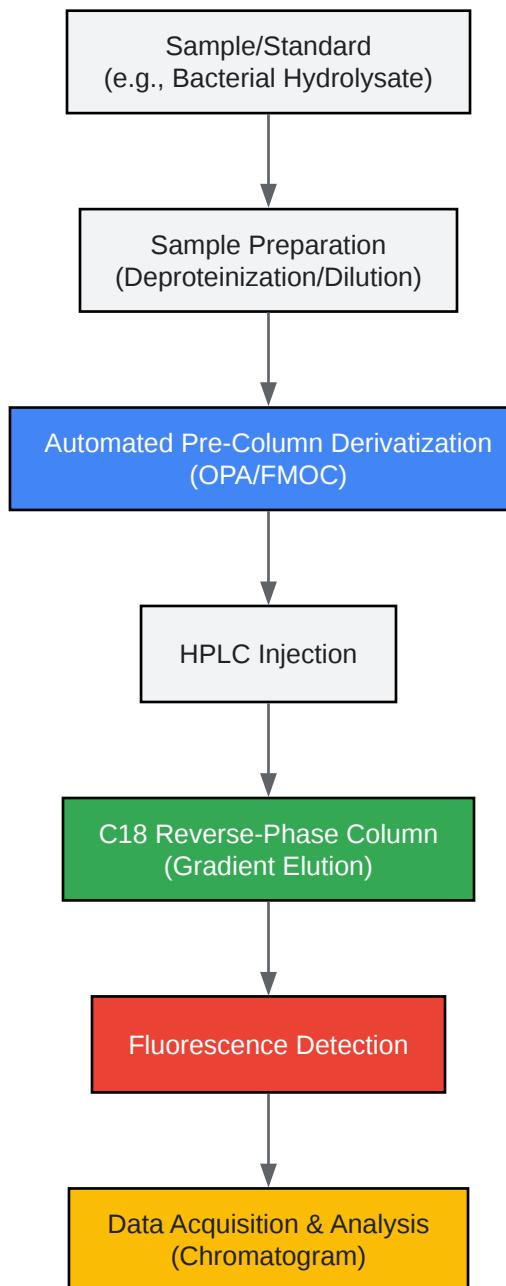
- **Arene Oxidation:** To a stirred solution of sodium periodate (9.00 mmol) in water (15 mL), add dichloroethane (10 mL), acetonitrile (10 mL), and the starting material, tert-butyl (2S,6R)-6-acetamido-2-(tert-butoxycarbonylamino)-6-phenylhexanoate (0.600 mmol).
- **Catalysis:** Add ruthenium(III) chloride hydrate (0.120 mmol). Vigorously stir the reaction mixture at room temperature for 22 hours.
- **Re-catalysis:** Add a second portion of ruthenium(III) chloride hydrate (0.120 mmol) and continue vigorous stirring for another 19 hours to ensure complete conversion.
- **Work-up:** Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield the protected dicarboxylic acid intermediate.
- **Deprotection:** Suspend the intermediate in 6 M aqueous hydrochloric acid (2.5 mL) and stir under reflux for 4 hours.
- **Isolation and Crystallization:** Cool the reaction mixture to room temperature and concentrate it in vacuo. Dissolve the resulting residue in a minimum amount of hot methanol or ethanol.
- **Precipitation:** Add diethyl ether dropwise to the warm solution to induce the precipitation of a white solid.
- **Final Product:** Cool the suspension, collect the precipitate by filtration, wash with diethyl ether, and dry under high vacuum to yield meso-2,6-diaminopimelic acid dihydrochloride.

Table 2: Representative Synthesis Data for meso-DAP

Parameter	Value
Starting Material	tert-butyl (2S,6R)-6-acetamido-2-(tert-butoxycarbonylamino)-6-phenylhexanoate
Key Reagents	Sodium periodate, Ruthenium(III) chloride hydrate, 6 M HCl
Overall Yield	~51% over multiple steps
Final Product Form	Dihydrochloride salt
Melting Point	>250 °C (decomposition)

Analytical Protocol: HPLC Analysis with Pre-column Derivatization

High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of amino acids. Due to their lack of a strong chromophore, pre-column derivatization with reagents like o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC) is required for sensitive fluorescence detection.


Objective: To separate and quantify diaminohexanoic acid isomers in a sample.

Methodology:

- **Sample Preparation:**
 - Prepare standards of the target diaminohexanoic acid isomers.
 - For biological samples (e.g., bacterial hydrolysates), perform protein precipitation with a suitable agent like sulfosalicylic acid, followed by centrifugation.
 - Dilute the supernatant (or standards) with a loading buffer.
- **Derivatization Reagent Preparation:**

- OPA Reagent: Dissolve 10 mg of OPA in 0.2 mL of methanol. Add 1.8 mL of 200 mmol/L potassium tetraborate buffer (pH 9.5) and 10 µL of a thiol (e.g., 3-mercaptopropionic acid). Dilute to a final working concentration. Prepare fresh daily.[5]
- FMOC Reagent: Prepare a stock solution of FMOC in acetonitrile.
- Automated Derivatization (Typical Autosampler Program):
 - Aspirate 50 µL of the derivatization reagent (OPA/thiol).
 - Aspirate 50 µL of the sample or standard.
 - Mix the reagent and sample in the autosampler needle or a reaction vial.
 - Incubate for a precise time (e.g., 1-2 minutes) to allow OPA to react with primary amines.
 - Inject the FMOC reagent to derivatize any secondary amines (if present).
 - Inject the final derivatized sample onto the HPLC column.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
 - Mobile Phase A: Aqueous buffer (e.g., 30 mmol/L potassium dihydrogen phosphate, pH 7.0).[5]
 - Mobile Phase B: Organic solvent (e.g., a mixture of acetonitrile and water).
 - Gradient Elution: Start with a low percentage of Mobile Phase B, and gradually increase the concentration to elute the derivatized amino acids based on their hydrophobicity.
 - Flow Rate: 1.0 mL/min.
 - Detection: Fluorescence detector set to appropriate excitation/emission wavelengths for OPA (e.g., Ex: 340 nm, Em: 450 nm) and FMOC derivatives.

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (3S)-3,7-diaminoheptanoic acid | C7H16N2O2 | CID 2761529 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 3,7-diaminoheptanoic Acid | C7H16N2O2 | CID 4695301 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [mostwiedzy.pl]
- 4. (S)-2,7-Diaminoheptanoic acid | C7H16N2O2 | CID 11051955 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Diaminopimelic acid - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Discovery and history of diaminoheptanoic acids]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b613053#discovery-and-history-of-diaminoheptanoic-acids]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com